![molecular formula C15H21N3S B5586055 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5586055.png)
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DMTS and has a unique spirocyclic structure that makes it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of DMTS is not fully understood, but it is believed to act through multiple pathways. DMTS has been reported to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. DMTS has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
DMTS has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. DMTS has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DMTS has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
DMTS has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. DMTS is also soluble in common organic solvents, which makes it easy to handle and use in various assays. However, DMTS has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous-based assays. Additionally, DMTS has not been extensively studied in vivo, which limits its potential for translation to clinical applications.
Zukünftige Richtungen
There are several future directions for research on DMTS. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its effects on oxidative stress and inflammation. Additionally, further studies are needed to evaluate the safety and toxicity of DMTS in vivo, which is necessary for its potential translation to clinical applications.
Synthesemethoden
The synthesis of DMTS involves a multi-step process that starts with the reaction of 3,4-dimethylbenzaldehyde with 2-aminothiophenol to form a Schiff base. The Schiff base is then reacted with cyclohexanone to form a spirocyclic intermediate, which is further reacted with hydrazine hydrate and sodium acetate to yield DMTS.
Wissenschaftliche Forschungsanwendungen
DMTS has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. DMTS has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-11-6-7-13(10-12(11)2)18-14(19)16-15(17-18)8-4-3-5-9-15/h6-7,10,17H,3-5,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBUAVDVLTRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)NC3(N2)CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)
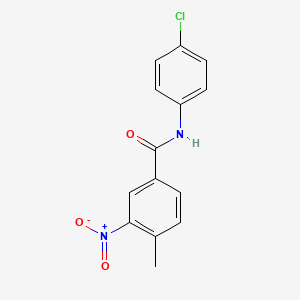
![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
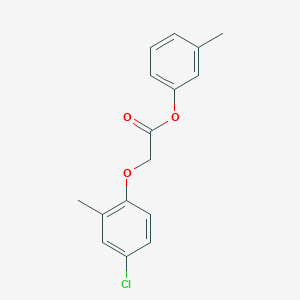
![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)
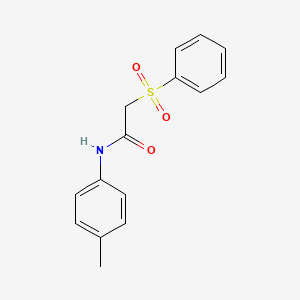
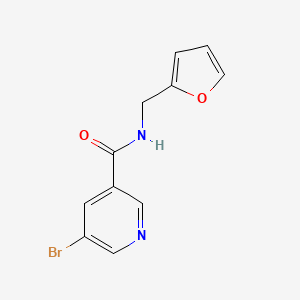
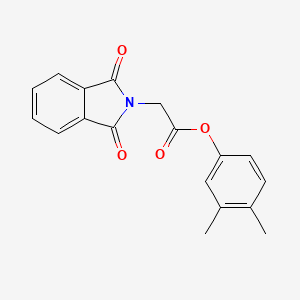
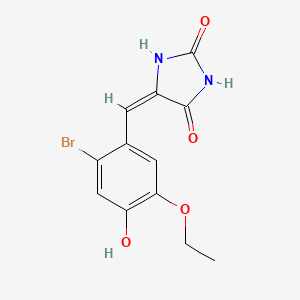
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)
